![molecular formula C26H27N3O3S B2688694 N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide CAS No. 532975-00-1](/img/structure/B2688694.png)
N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of furan derivatives . For instance, ester and amide derivatives containing furan rings have been synthesized under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectral studies . For instance, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies which cleared out that the free ligand existed in keto form .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), upon reaction with Cu(II), Co(II), Ni(II) and Zn(II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) which has been validated through the elemental and mass spectral measurements .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the ligand, N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies .Scientific Research Applications
Antimicrobial Applications
Research on furan derivatives has indicated potential antimicrobial properties. For instance, studies on fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives, which contain furan components, have shown these compounds to exhibit antimicrobial activity against certain bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020). This suggests that furan-containing compounds, including the one , may possess useful antimicrobial properties.
Anticancer Research
Furan derivatives have also been explored for their potential anticancer activities. A study highlighted the synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which demonstrated potent and selective cytotoxic effects against certain leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). This indicates the potential of furan-based compounds in cancer research.
Organic Synthesis
Furan derivatives are also significant in organic synthesis, contributing to the development of new synthetic methodologies and the synthesis of complex molecules. For example, the synthesis of 4- and 5-substituted 10-oxatricyclo[5.2.l.02,6]decadienones from furan derivatives showcases the versatility of these compounds in constructing complex molecular frameworks (Houwen-Claassen et al., 1989).
Pharmacological Activities
The exploration of furanyl compounds derived from natural sources like seaweed has revealed pharmacological activities, including anti-inflammatory, antioxidative, and anti-diabetic properties (Makkar & Chakraborty, 2018). These findings suggest the potential of furan-containing compounds in developing new pharmacological agents.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of similar compounds involve the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation . This method allows for the synthesis of N-blocked amides using N-blocked amino acids (Boc, Cbz, Fmoc) and amine .
properties
IUPAC Name |
N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-18-9-10-20(14-19(18)2)26(31)27-11-12-29-16-24(22-7-3-4-8-23(22)29)33-17-25(30)28-15-21-6-5-13-32-21/h3-10,13-14,16H,11-12,15,17H2,1-2H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQGCWMOHTVEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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